Ethyl 3-(diethylamino)acrylate
Overview
Description
Ethyl 3-(diethylamino)acrylate: is an organic compound with the molecular formula C9H17NO2. It is a derivative of acrylic acid and contains a diethylamino group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(diethylamino)acrylate can be synthesized through several methods. One common method involves the reaction of ethyl acrylate with diethylamine in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control of temperature and pressure. The use of catalysts and inhibitors is common to prevent unwanted side reactions and polymerization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(diethylamino)acrylate undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Polymerization: It can undergo free-radical polymerization to form polymers with unique properties.
Hydrolysis: In the presence of water and acid or base catalysts, it can hydrolyze to form acrylic acid and diethylamine.
Common Reagents and Conditions:
Michael Addition: Typically involves nucleophiles like thiols or amines under mild conditions.
Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures.
Hydrolysis: Conducted in aqueous acidic or basic solutions at room temperature.
Major Products Formed:
Michael Addition: Produces β-amino esters or β-thio esters.
Polymerization: Results in poly(this compound).
Hydrolysis: Yields acrylic acid and diethylamine.
Scientific Research Applications
Chemistry: Ethyl 3-(diethylamino)acrylate is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the preparation of β-amino acids and other derivatives.
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: this compound is explored for its potential in drug development. Its derivatives have shown promise as antimicrobial and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. It imparts unique properties such as improved adhesion and flexibility to the final products.
Mechanism of Action
The mechanism of action of ethyl 3-(diethylamino)acrylate involves its ability to act as a Michael acceptor. This allows it to react with nucleophiles, forming covalent bonds with various biomolecules. The diethylamino group enhances its reactivity and solubility, making it a versatile intermediate in chemical reactions.
Comparison with Similar Compounds
Ethyl 3-(dimethylamino)acrylate: Similar in structure but contains a dimethylamino group instead of a diethylamino group.
Methyl 3-(diethylamino)acrylate: Similar but has a methyl ester group instead of an ethyl ester group.
Ethyl 3-(diethylamino)propionate: Similar but has a propionate group instead of an acrylate group.
Uniqueness: this compound is unique due to its specific combination of the diethylamino group and the acrylate moiety. This combination provides distinct reactivity and solubility properties, making it particularly useful in applications requiring high reactivity and versatility.
Properties
IUPAC Name |
ethyl (E)-3-(diethylamino)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTPVARYELNKNQ-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13894-28-5 | |
Record name | 2-Propenoic acid, 3-(diethylamino)-, ethyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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